molecular formula C11H15BFNO4 B1291959 4-N-Boc-Amino-3-fluorophenylboronic acid CAS No. 218301-87-2

4-N-Boc-Amino-3-fluorophenylboronic acid

Cat. No. B1291959
CAS RN: 218301-87-2
M. Wt: 255.05 g/mol
InChI Key: KZDXWWVPJSNDSD-UHFFFAOYSA-N
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Description

4-N-Boc-Amino-3-fluorophenylboronic acid is a chemical compound with the molecular formula C11H15BFNO4 . It is used for proteomics research .


Molecular Structure Analysis

The molecular weight of 4-N-Boc-Amino-3-fluorophenylboronic acid is 255.053 . The InChI code for this compound is 1S/C11H15BFNO4/c1-11(2,3)18-10(15)14-9-5-4-7(12(16)17)6-8(9)13/h4-6,16-17H,1-3H3,(H,14,15) .


Physical And Chemical Properties Analysis

4-N-Boc-Amino-3-fluorophenylboronic acid is a solid at room temperature . It should be stored in an inert atmosphere and kept in a freezer under -20°C .

Scientific Research Applications

Proteomics Research

“4-N-Boc-Amino-3-fluorophenylboronic acid” is often used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used to study protein interactions and dynamics.

Organic Synthesis

This compound can be used in organic synthesis due to its boronic acid group . Boronic acids are known to be versatile compounds in organic synthesis, as they can form stable covalent bonds with a variety of substrates.

Fluoride Sensing

Boronic acids, including “4-N-Boc-Amino-3-fluorophenylboronic acid”, can interact with strong Lewis bases such as fluoride . This makes them useful in the development of fluoride sensors.

Drug Discovery

In drug discovery, boronic acids are used as pharmacophores, the features that are necessary for molecular recognition of a ligand by a biological macromolecule . “4-N-Boc-Amino-3-fluorophenylboronic acid” could potentially be used in the design and synthesis of new drugs.

Material Science

In material science, boronic acids are used in the formation of covalent organic frameworks (COFs), a type of porous material with potential applications in gas storage, catalysis, and sensing . “4-N-Boc-Amino-3-fluorophenylboronic acid” could be used in the synthesis of these materials.

Bioconjugation

Boronic acids can form reversible covalent bonds with sugars and other diols . This property can be used in bioconjugation, the process of attaching two biomolecules together. “4-N-Boc-Amino-3-fluorophenylboronic acid” could be used to attach biomolecules to surfaces or to each other.

Safety and Hazards

This compound is classified under GHS07 for safety. The hazard statements include H315, H319, and H335 . Precautionary measures include avoiding dust formation and not releasing it into the environment .

Mechanism of Action

Target of Action

Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors .

Mode of Action

Boronic acids are known to form reversible covalent bonds with proteins, particularly with serine or threonine residues in the active site of enzymes . This interaction can inhibit the function of the target protein, leading to various downstream effects.

Biochemical Pathways

Boronic acids are often used in suzuki-miyaura coupling reactions, a type of palladium-catalyzed carbon-carbon bond-forming reaction . This reaction is widely used in organic synthesis, including the synthesis of pharmaceuticals .

Action Environment

The action, efficacy, and stability of 4-N-Boc-Amino-3-fluorophenylboronic acid can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere and under -20°C to maintain its stability . Additionally, factors such as pH and the presence of other reactive species in the environment can influence the compound’s reactivity and efficacy.

properties

IUPAC Name

[3-fluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BFNO4/c1-11(2,3)18-10(15)14-9-5-4-7(12(16)17)6-8(9)13/h4-6,16-17H,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZDXWWVPJSNDSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)NC(=O)OC(C)(C)C)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BFNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10624413
Record name {4-[(tert-Butoxycarbonyl)amino]-3-fluorophenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10624413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

218301-87-2
Record name {4-[(tert-Butoxycarbonyl)amino]-3-fluorophenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10624413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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